molecular formula C13H12F2O B6180740 6,6-difluoro-3-phenylspiro[3.3]heptan-1-one CAS No. 2613383-43-8

6,6-difluoro-3-phenylspiro[3.3]heptan-1-one

Cat. No.: B6180740
CAS No.: 2613383-43-8
M. Wt: 222.2
InChI Key:
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Description

6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one is a fluorinated organic compound with a unique spirocyclic structure. This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a spiro[3.3]heptane core. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluoro-3-phenylspiro[3.3]heptan-1-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-difluoro-3-phenylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The phenyl group enhances its lipophilicity, facilitating its passage through biological membranes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid
  • 6-Phenylspiro[3.3]heptan-2-one
  • 6,6-Difluorospiro[3.3]heptan-1-one

Uniqueness

6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one stands out due to the presence of both fluorine atoms and a phenyl group, which impart unique chemical and physical properties. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold for various applications. Its fluorinated nature enhances its reactivity and potential biological activity compared to non-fluorinated analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,6-difluoro-3-phenylspiro[3.3]heptan-1-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzaldehyde", "1,3-cyclohexanedione", "Fluorine gas", "Sodium hydride", "Acetone", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and 1,3-cyclohexanedione in the presence of sodium hydride to form 3-phenyl-4-cyclohexene-1,2-dione.", "Step 2: Halogenation of 3-phenyl-4-cyclohexene-1,2-dione with fluorine gas to form 6,6-difluoro-3-phenyl-4-cyclohexene-1,2-dione.", "Step 3: Cyclization of 6,6-difluoro-3-phenyl-4-cyclohexene-1,2-dione with acetone in the presence of methanol and hydrochloric acid to form 6,6-difluoro-3-phenylspiro[3.3]heptan-1-one.", "Step 4: Purification of the product by washing with sodium bicarbonate solution, followed by water and drying with sodium chloride." ] }

CAS No.

2613383-43-8

Molecular Formula

C13H12F2O

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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